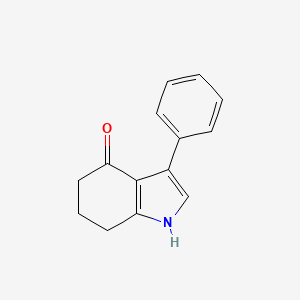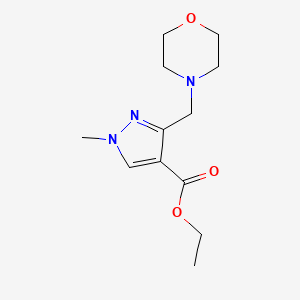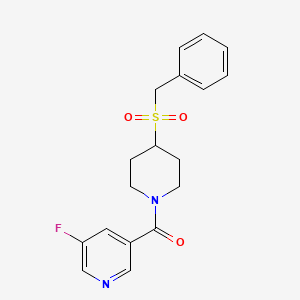
3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a fused indole and cyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its structural similarity to indole, a core structure found in many biologically active molecules. The presence of a phenyl group at the 3-position further enhances its potential for biological activity.
Mecanismo De Acción
Target of Action
The compound 3-Phenyl-1,5,6,7-Tetrahydro-4H-Indol-4-One, also known as 3-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, promoting optimal binding to the active sites of enzymes . .
Mode of Action
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes . This binding can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
The compound is known to affect various biochemical pathways due to its interaction with different targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions to form the desired compound.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another efficient route to synthesize 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This reaction often uses solvents as nucleophilic reagents and can be accelerated using microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, reaction conditions, and catalysts are crucial factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be performed, particularly at the phenyl group or the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Lacks the phenyl group at the 3-position, which may reduce its biological activity.
4,5,6,7-Tetrahydroindole: Another related compound with a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the phenyl group, which enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry. Its structural features allow for diverse chemical modifications, making it a versatile building block for various applications.
Propiedades
IUPAC Name |
3-phenyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXWZDNXGBMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)
![4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B3004464.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/new.no-structure.jpg)


![N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3004474.png)
![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)
![3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)
